molecular formula C19H16N2O4 B2828104 4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1259233-18-5

4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No. B2828104
CAS RN: 1259233-18-5
M. Wt: 336.347
InChI Key: OMYZJBXIQKVQNT-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, which is a common motif in pharmaceutical compounds. The cyano and ethoxyphenyl groups suggest that this compound could have interesting reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzoic acid derivative with an ethoxyphenyl compound in the presence of a cyanide source .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoic acid core, with the ethoxyphenyl and cyano groups providing additional complexity. The ethoxyphenyl group is likely to be electron-donating, while the cyano group is electron-withdrawing .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and withdrawing groups. The cyano group could potentially undergo addition reactions, while the ethoxyphenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano group and the potentially acidic carboxylic acid could impact its solubility and acidity .

Scientific Research Applications

Phosphorus Heterocycles Synthesis

1,2,3-Diazaphosphinanes: These compounds contain a N–P–N unit and exhibit interesting biological activities. Researchers have achieved their synthesis by reacting the compound with phosphorus sulfides and phosphorus tribromide .

1,2,3-Thiazaphosphinine: Another class of phosphorus heterocycles, 1,2,3-thiazaphosphinines, can be obtained via a similar route. These compounds may find applications in medicinal chemistry and materials science.

1,2-Azaphospholes: These azaphospholes, bearing a chromone ring, are also accessible from the reaction of our compound with phosphorus reagents. Their unique structure makes them intriguing candidates for further investigation.

Dye Sensitized Solar Cells (DSSCs)

4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid: plays a crucial role in DSSCs. Specifically:

Dye Molecule: The compound is an essential dye used in DSSCs. Researchers have studied its optoelectronic properties, including structural features and thermodynamics . Its absorption and electron transfer properties contribute to efficient solar energy conversion.

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Although direct studies on its antioxidant activity are scarce, similar derivatives have demonstrated antioxidant effects. Further investigations could explore its role in oxidative stress management .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. The compound could potentially interact with enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This might include wearing protective clothing and working in a well-ventilated area .

Future Directions

Future research could explore the potential applications of this compound, such as its use as a pharmaceutical or its reactivity in chemical reactions .

properties

IUPAC Name

4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-25-17-5-3-4-13(11-17)10-15(12-20)18(22)21-16-8-6-14(7-9-16)19(23)24/h3-11H,2H2,1H3,(H,21,22)(H,23,24)/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYZJBXIQKVQNT-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid

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